molecular formula C11H12O4 B14448528 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole CAS No. 79553-88-1

5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole

Cat. No.: B14448528
CAS No.: 79553-88-1
M. Wt: 208.21 g/mol
InChI Key: XXQUINKHHYKIHJ-UHFFFAOYSA-N
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Description

5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxole, characterized by the presence of two methoxy groups and an ethenyl group attached to the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxy-1,3-benzodioxole.

    Alkylation: The starting material undergoes alkylation with an ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzodioxole.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-2,3-dimethoxy-4,5-methylenedioxybenzene: Similar structure with an allyl group instead of an ethenyl group.

    4,5-Dimethoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole: Contains a nitro group and a propenyl group.

Uniqueness

5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

79553-88-1

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-ethenyl-4,6-dimethoxy-1,3-benzodioxole

InChI

InChI=1S/C11H12O4/c1-4-7-8(12-2)5-9-11(10(7)13-3)15-6-14-9/h4-5H,1,6H2,2-3H3

InChI Key

XXQUINKHHYKIHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)C=C

Origin of Product

United States

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